![molecular formula C25H28O11 B1205348 Urdamycinone F](/img/structure/B1205348.png)
Urdamycinone F
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Overview
Description
Urdamycinone F is a member of p-quinones.
Scientific Research Applications
Antibiotic Properties
Urdamycinone F, along with other urdamycins (A to E), is known for its antibiotic properties. Urdamycinone F is a product of Streptomyces fradiae and exhibits biological activity against Gram-positive bacteria and murine L1210 leukemia stem cells. These compounds are part of a group of antibiotics called angucyclines, which are glycosides varying in their aglycones. The significant characteristic of Urdamycinone F and its counterparts lies in their glycosidic structure and variety in aglycones, contributing to their antibiotic efficacy (Drautz, Zähner, Rohr, & Zeeck, 1986).
Antimalarial and Antitubercular Effects
Urdamycinone F has also been identified for its potential in antimalarial and antitubercular treatments. Studies have shown that urdamycinone derivatives, including Urdamycinone F, isolated from marine Streptomycetes sp., exhibit potent activity against Plasmodium falciparum (a malaria-causing parasite) and Mycobacterium tuberculosis (causing tuberculosis). These findings highlight Urdamycinone F's role in addressing significant global health concerns like malaria and tuberculosis (Supong et al., 2012).
Chemical Synthesis and Structural Studies
The chemical synthesis of Urdamycinone F has been a subject of significant interest. Researchers have developed methods for the total synthesis of Urdamycinone F, employing strategies that avoid using protective groups in the sugar moiety. These advancements in synthetic chemistry not only provide a deeper understanding of Urdamycinone F's structure but also pave the way for its potential pharmaceutical applications (Matsuo et al., 1999).
Structural Variations and Derivatives
Further research into Urdamycinone F has involved detailed structural studies. These studies have provided insights into the various structural variations of Urdamycinone F and its derivatives. Understanding these structural differences is crucial for comprehending the full spectrum of biological activities and potential therapeutic applications of these compounds (Rohr & Zeeck, 1987).
properties
Molecular Formula |
C25H28O11 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,6,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H28O11/c1-9-19(29)12(26)5-14(36-9)10-3-4-11-16(20(10)30)22(32)17-13(27)6-24(34)8-23(2,33)7-15(28)25(24,35)18(17)21(11)31/h3-4,9,12-14,19,26-27,29-30,33-35H,5-8H2,1-2H3/t9-,12-,13-,14-,19-,23+,24+,25+/m1/s1 |
InChI Key |
AAMCJNYIOAHDFN-BCCCWXECSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@@H](C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O)O |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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